molecular formula C13H7Cl2NO B6381587 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% CAS No. 1261902-47-9

3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%

Cat. No. B6381587
CAS RN: 1261902-47-9
M. Wt: 264.10 g/mol
InChI Key: SYIVOMYTHUBBII-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% (also known as 5-Chloro-2-hydroxy-3-cyanophenol or 3-chloro-5-chloro-3-cyanophenol) is a synthetic compound used in a variety of scientific research applications. It has been used in the synthesis of new molecules and materials, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules and materials, as well as in the study of biochemical and physiological processes. For example, it has been used in the synthesis of novel fluorescent materials, as well as in the study of the effects of various drugs on the cardiovascular system. Additionally, it has been used in the study of the effects of various hormones on the human body, as well as in the study of the effects of various environmental pollutants on the human body.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of various compounds, such as drugs and hormones. Additionally, it is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% are not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of various compounds, such as drugs and hormones. Additionally, it is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals. Additionally, it is thought to act as an anti-inflammatory agent, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% in laboratory experiments include its low cost, its wide availability, and its relatively low toxicity. Additionally, it is relatively easy to synthesize, and it can be used in a variety of applications. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to form toxic byproducts, and its potential to interfere with other compounds in the reaction mixture.

Future Directions

For the use of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% include its use in the development of new materials, its use in the study of the effects of various drugs on the cardiovascular system, its use in the study of the effects of various hormones on the human body, and its use in the study of the effects of various environmental pollutants on the human body. Additionally, its use in the development of new drugs, its use in the study of the effects of various drugs on the nervous system, and its use in the study of the effects of various toxins on the human body could also be explored.

Synthesis Methods

The synthesis of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% can be achieved through a two-step reaction. First, 4-chloro-3-cyanophenol is reacted with chlorine in the presence of a base, such as potassium hydroxide, to form 3-chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride, to yield 3-chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%.

properties

IUPAC Name

2-chloro-5-(3-chloro-5-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(17)6-11)8-1-2-13(15)10(3-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIVOMYTHUBBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686047
Record name 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-chloro-3-cyanophenyl)phenol

CAS RN

1261902-47-9
Record name 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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